Cas no 1338482-25-9 (2-Bromo-N-methyl-3-nitrobenzamide)
2-Bromo-N-methyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-methyl-3-nitrobenzamide
- DQWYQSKILSCKCS-UHFFFAOYSA-N
- Benzamide,2-bromo-N-methyl-3-nitro-
- Benzamide, 2-bromo-N-methyl-3-nitro-
- 2-Bromo-N-methyl-3-nitrobenzamide
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- Inchi: 1S/C8H7BrN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12)
- InChI Key: DQWYQSKILSCKCS-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C(NC)=O)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Topological Polar Surface Area: 74.9
2-Bromo-N-methyl-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AK56730-1g |
2-Bromo-N-methyl-3-nitrobenzamide |
1338482-25-9 | 97% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AK56730-5g |
2-Bromo-N-methyl-3-nitrobenzamide |
1338482-25-9 | 97% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AK56730-10g |
2-Bromo-N-methyl-3-nitrobenzamide |
1338482-25-9 | 97% | 10g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AK56730-25g |
2-Bromo-N-methyl-3-nitrobenzamide |
1338482-25-9 | 97% | 25g |
$1316.00 | 2024-04-20 |
2-Bromo-N-methyl-3-nitrobenzamide Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2-Bromo-N-methyl-3-nitrobenzamide
2-Bromo-N-methyl-3-nitrobenzamide: A Comprehensive Overview of Its Synthesis, Biological Activity, and Applications in Pharmaceutical Research
2-Bromo-N-methyl-3-nitrobenzamide (CAS No. 1338482-25-9) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of aromatic amides, characterized by the presence of a nitro group (-NO2) and a bromine atom (-Br) on the benzene ring, along with an N-methyl substituent. The combination of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
Recent studies have highlighted the role of 2-Bromo-N-methyl-3-nitrobenzamide as a precursor in the synthesis of bioactive molecules targeting inflammatory and oncological pathways. The nitro group is known to undergo reduction reactions, which can generate nitroso or amino derivatives with potential pharmacological relevance. Similarly, the bromine atom serves as a reactive site for substitution reactions, enabling the incorporation of diverse functional groups to modulate biological activity. These properties make the compound a key player in the design of novel therapeutics, particularly in the context of anti-inflammatory and anticancer drug development.
The chemical structure of 2-Bromo-N-methyl-3-nitrobenzamide is further distinguished by its aromatic ring system, which provides a planar framework for molecular interactions. The nitro group at the 3-position and the bromine atom at the 2-position create a conjugated system that enhances the compound's electronic properties. This conjugation is critical for its potential applications in molecular targeting, where the compound may act as a ligand or scaffold for receptor interactions. Recent advancements in computational chemistry have enabled detailed analysis of its molecular interactions, offering insights into its binding affinity and selectivity for biological targets.
One of the most promising areas of research involving 2-Bromo-N-methyl-3-nitrobenzamide is its role in the development of targeted therapies for chronic inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by modulating the NF-κB signaling pathway. The study revealed that the nitro group plays a critical role in the compound's ability to inhibit pro-inflammatory cytokine production, suggesting its potential as a lead molecule for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-Bromo-N-methyl-3-nitorbenzamide has shown promise in oncology research. A 2024 review in Cancer Research highlighted its potential as a scaffold for the development of antitumor agents. The compound's ability to undergo metabolic activation via enzymatic pathways has been linked to its cytotoxic effects on cancer cells. Researchers have proposed that the bromine atom may act as a site for metabolic activation, leading to the formation of reactive intermediates that induce apoptosis in malignant cells. These findings underscore the compound's potential as a lead structure for the design of novel anticancer therapeutics.
The synthesis of 2-Bromo-N-methyl-3-nitrobenzamide has also been a focus of recent studies, with researchers exploring efficient and scalable methods for its production. A 2023 paper in Organic Letters described a one-pot synthetic route that utilizes microwave-assisted conditions to achieve high yields of the compound. This method not only reduces reaction time but also minimizes the use of hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. The ability to synthesize the compound efficiently is crucial for its application in drug development, where large-scale production is often required.
Another area of interest is the compound's potential as a prodrug. Prodrug strategies are widely used in pharmaceutical research to enhance the bioavailability and reduce the toxicity of active compounds. A 2024 study in Drug Discovery Today explored the use of 2-Bromo-N-methyl-3-nitrobenzamide as a prodrug carrier for the delivery of hydrophilic drugs. The study demonstrated that the compound's nitro group could be selectively reduced in vivo, releasing the active drug payload in a controlled manner. This approach could significantly improve the therapeutic index of drugs targeting specific tissues or organs.
The biological activity of 2-Bromo-N-methyl-3-nitrobenzamide is further supported by its interactions with various enzymes and receptors. A 2023 study in ACS Chemical Biology identified its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is a key mediator of inflammation. The compound's ability to bind to the active site of COX-2 suggests its potential as a selective inhibitor, which could minimize the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings highlight the compound's relevance in the development of safer and more effective anti-inflammatory therapies.
Despite its promising applications, the use of 2-Bromo-N-methyl-3-nitrobenzamide is not without challenges. Researchers have noted that the compound's reactivity may lead to the formation of byproducts during synthesis or metabolism, which could affect its therapeutic efficacy. A 2024 study in Chemical Research in Toxicology emphasized the importance of optimizing reaction conditions to minimize the formation of potentially harmful metabolites. This underscores the need for further research into the metabolic pathways of the compound to ensure its safety and efficacy in clinical applications.
In conclusion, 2-Bromo-N-methyl-3-nitrobenzamide (CAS No. 1338482-25-9) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable scaffold for the development of novel therapeutics targeting inflammatory and oncological diseases. Ongoing research into its synthesis, biological activity, and metabolic pathways continues to expand its potential applications, positioning it as a key molecule in the quest for more effective and targeted drug therapies.
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